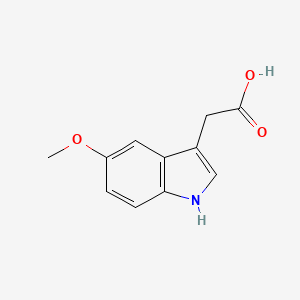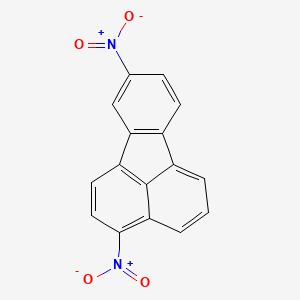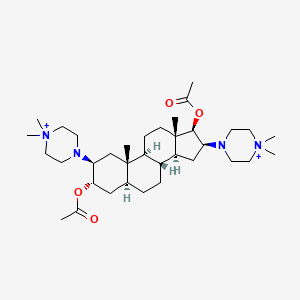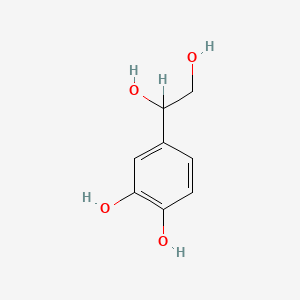![molecular formula C18H30O5 B1199751 1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione CAS No. 88936-02-1](/img/structure/B1199751.png)
1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione is a natural product found in Colletotrichum gloeosporioides with data available.
Scientific Research Applications
Structural Analysis and Derivation
- Gloeosporone's Structure and Derivation : Gloeosporone, derived from Colletotrichum gloeosporioides, exhibits a similar structure to 1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione. Studies have revealed its constitution and configuration through spectroscopic data and X-ray analysis, highlighting its significance in fungal biology (Meyer et al., 1987).
Chemical Recognition and Interaction
- Recognition by Cyclodextrins : Investigations into the planar chirality recognition of compounds structurally akin to 1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione by cyclodextrins have been conducted, providing insights into molecular recognition mechanisms (Kano et al., 1999).
Synthesis and Transformation
- Aldol Approach in Synthesis : The synthesis of complex structures, including those related to 1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione, has been explored through aldol cyclization, demonstrating a method to create intricate molecular frameworks (Kubiak et al., 1990).
Applications in Organic Chemistry
Role in Dioxin Chemistry : The compound's relatives have been used in organic chemistry, such as in the synthesis of semisquaric acid, indicating its potential utility in complex organic syntheses (Fétizon & Hanna, 1990).
Formaldehyde Reaction Products : Studies involving the reaction of similar compounds with formaldehyde provide insights into the chemistry of ketones and dioxabicyclo structures, relevant to understanding the behavior of 1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione (Kennedy & Mcmurry, 1969).
Natural Occurrence and Synthesis
Natural Inhibitors in Eucalyptus grandis : Research into natural inhibitors found in Eucalyptus grandis, structurally related to the compound, sheds light on the synthesis and origin of such complex structures (Crow et al., 1976).
Betulinic Acid Analogues Synthesis : The compound's structural analogues have been synthesized in research aimed at creating pentacyclic triterpene structures like betulinic acid, indicating its relevance in medicinal chemistry (Jung & Duclos, 2006).
Heterophane Synthesis : The compound's structural relatives have been utilized in the synthesis of heterophanes, demonstrating its potential in creating complex cyclic structures (Hadj-Abo et al., 1994).
Bicyclic Ketone Synthesis : Research into the reaction of morpholinocyclododecene with acrolein has led to the synthesis of bicyclic ketones, pertinent to understanding the reactivity of compounds similar to 1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione (Zakharkin & Guseva, 1976).
Muscone Synthesis : Studies on the oxiranylmethyl fragmentation for the formation of cyclopentadecan-1,5-dione derivatives, a process relevant to the synthesis of muscone, are pertinent to understanding the chemical transformations of similar compounds (Gray & Dreiding, 1977).
properties
CAS RN |
88936-02-1 |
|---|---|
Product Name |
1-Hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione |
Molecular Formula |
C18H30O5 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1R,6R,12S)-1-hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione |
InChI |
InChI=1S/C18H30O5/c1-2-3-5-8-14-9-6-4-7-10-15-13-16(19)18(21,23-15)12-11-17(20)22-14/h14-15,21H,2-13H2,1H3/t14-,15+,18-/m1/s1 |
InChI Key |
IBDVATCSJHTIKV-RVKKMQEKSA-N |
Isomeric SMILES |
CCCCC[C@@H]1CCCCC[C@H]2CC(=O)[C@](O2)(CCC(=O)O1)O |
SMILES |
CCCCCC1CCCCCC2CC(=O)C(O2)(CCC(=O)O1)O |
Canonical SMILES |
CCCCCC1CCCCCC2CC(=O)C(O2)(CCC(=O)O1)O |
synonyms |
gloeosporone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![9-Hydroxybenzo[a]pyrene-4,5-oxide](/img/structure/B1199691.png)